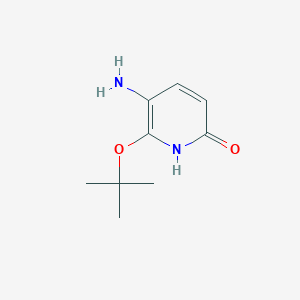

5-Amino-6-(tert-butoxy)pyridin-2-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-amino-6-[(2-methylpropan-2-yl)oxy]-1H-pyridin-2-one |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8-6(10)4-5-7(12)11-8/h4-5H,10H2,1-3H3,(H,11,12) |

InChI Key |

ZOWJDDVBFAPKTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=O)N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 6 Tert Butoxy Pyridin 2 Ol

Strategic Approaches to Regioselective Synthesis of Substituted Pyridinols

The synthesis of substituted pyridinols, the tautomeric form of pyridones, is fundamentally challenged by the electronic properties of the pyridine (B92270) ring. The electron-deficient nature of the heterocycle and the strong directing influence of the ring nitrogen make regioselective functionalization a non-trivial task. researchgate.netacs.org Overcoming this requires innovative strategies that can override the intrinsic reactivity of the ring to install functional groups at specific positions. researchgate.net

Regioselective Functionalization of the Pyridine Core (e.g., C-2, C-5, C-6 positions)

Direct C-H functionalization has emerged as a powerful tool for derivatizing pyridine scaffolds, offering an atom-economical alternative to traditional methods that rely on pre-functionalized starting materials. acs.org However, achieving selectivity remains a central challenge. For instance, the C-2 and C-6 positions are electronically activated by the adjacent nitrogen atom and are often the default sites for nucleophilic attack or metalation. researchgate.net

Conversely, functionalizing the C-4 position often requires specialized tactics. One approach involves the use of a temporary blocking group, such as one derived from maleic acid, which occupies the C-2 and C-6 positions, thereby directing reactions like the Minisci-type alkylation specifically to the C-4 position. nih.govchemrxiv.org Another strategy converts the pyridine into a phosphonium (B103445) salt, which can then undergo substitution at the C-4 position. acs.orgthieme-connect.de Functionalization at the C-3 and C-5 (meta) positions is particularly challenging and often accomplished by constructing the ring from acyclic precursors already bearing the desired substituent.

Hydrogen bonding has also been explored as a factor to control regioselectivity in palladium-mediated C-H activation, demonstrating that both the catalyst's oxidation state and non-covalent interactions can influence the site of functionalization. researchgate.net

Table 1: Selected Methodologies for Regioselective Pyridine Functionalization

| Target Position | Methodology | Description | References |

| C-2 | Directed C-H Activation | The nitrogen atom inherently directs metal catalysts (e.g., Pd, Rh) to the adjacent C-H bond. | researchgate.net |

| C-4 | Blocking Group Strategy | A removable blocking group is installed at C-2/C-6 to steer functionalization to the C-4 position. | nih.govchemrxiv.org |

| C-4 | Phosphonium Salt Formation | Pyridine is converted to a C-4 phosphonium salt, which acts as a leaving group for subsequent nucleophilic substitution. | acs.orgthieme-connect.de |

| C-2 / C-4 | N-Oxide Activation | Activation of the pyridine as an N-oxide modifies the ring's electronics, allowing regioselective addition of nucleophiles. | nih.gov |

Design and Implementation of Precursors for 5-Amino-6-(tert-butoxy)pyridin-2-OL Synthesis

Given the specific substitution pattern of this compound, a strategy involving the construction of the pyridin-2-one ring from acyclic precursors is highly relevant. This approach allows for the incorporation of the required functional groups at the desired positions from the outset.

One established method for forming pyridin-2(1H)-ones is the intramolecular cyclization of amides derived from β-enamino ketones. researchgate.net For the target molecule, this would involve designing an acyclic precursor that contains a latent amino group at the eventual C-5 position and a protected hydroxyl group at C-6. For example, the reaction of 2-cyanoacetamide (B1669375) with a suitable ketone can produce a 3-cyano-pyridin-2(1H)-one, where the cyano group at C-3 (which would become C-5 in the target's numbering scheme if the ring were formed differently) can later be converted to an amino group. researchgate.net

More direct syntheses of 6-amino-2-pyridone structures have also been developed. A one-pot, two-step reaction can yield 6-amino-2-pyridone-3,5-dicarbonitriles, establishing the 6-amino-2-oxo core in a single procedure. nih.gov Similarly, 6-amino-5-cyano-2(1H)-pyrimidinones (structurally related to pyridones) have been synthesized from ethyl 2,2-dicyanovinylcarbamate derivatives and primary amines. nih.gov These methods highlight pathways to build the heterocyclic core with the crucial C-6 amino and C-2 oxo functionalities.

A highly valuable precursor is 2-amino-5-hydroxypyridine, which contains the core pyridone structure with an amino group at the correct position (C-2 in this precursor's name corresponds to C-6 in the final product's name, and C-5 to C-3). A synthesis for this compound from 2-amino-5-bromopyridine (B118841) has been reported, involving protection of the amino group, substitution of the bromine, and subsequent deprotection. google.com This precursor would require subsequent introduction of the amino group at C-5 and the tert-butoxy (B1229062) group at C-6.

Table 2: Potential Precursors and Synthetic Approaches for the Pyridin-2-one Core

| Precursor Structure | Synthetic Method | Description | References |

| 3-Cyano-4,6-dimethylpyridin-2(1H)-one | Cyclization of β-enamino ketone amides | N-(1-methyl-3-oxobut-1-en-1-yl)acetamide is cyclized in the presence of a base like potassium tert-butylate. | researchgate.net |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | One-pot multi-component reaction | A one-pot synthesis using an aldehyde, cyanoacetamide, and malononitrile (B47326) catalyzed by piperidine (B6355638) acetate. | nih.gov |

| 2-Amino-5-hydroxypyridine | Halogen substitution and deprotection | Starting from 2-amino-5-bromopyridine, the amino group is protected, bromine is substituted by a hydroxyl or benzyloxy group, followed by deprotection. | google.com |

Methodologies for the Introduction and Transformation of the tert-Butoxy Moiety

The tert-butoxy group is a defining feature of the target molecule. Its incorporation requires specific chemical methods, and its presence significantly influences the molecule's properties.

Role of the tert-Butoxy Group as a Steric and Electronic Modulator in Organic Synthesis

The tert-butyl group is widely used in organic synthesis to impart steric bulk and conformational rigidity. udg.educhemrxiv.org Its large size can effectively shield adjacent reactive sites, directing incoming reagents to less hindered positions on a molecule. This steric hindrance is a key feature that can be strategically exploited in multi-step syntheses.

Electronically, the tert-butoxy group is an ortho, para-directing activator in electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom. However, in the electron-deficient pyridine system, its primary electronic influence is likely to be more subtle. The tert-butyl moiety itself is characterized by strong C-H and C-C bonds, with a high bond dissociation energy (~100 kcal mol⁻¹), rendering it chemically robust and stable under many reaction conditions. udg.educhemrxiv.org In the context of this compound, it serves as a permanent protecting group for the 6-hydroxyl function, preventing it from engaging in undesired side reactions.

Synthetic Pathways for Site-Specific Incorporation of the tert-Butoxy Substituent

The formation of a tert-butyl ether, such as the one at the C-6 position of the target molecule, can be achieved through several established methods. The choice of method depends heavily on the nature of the substrate, particularly the precursor to the pyridinol.

A common approach involves the reaction of an alcohol (the 6-hydroxy group of a pyridinol precursor) with a tert-butylating agent. This can be accomplished using tert-butyl 2,2,2-trichloroacetimidate in the presence of a non-coordinating acid-base catalyst system, a method compatible with acid-sensitive groups. organic-chemistry.org Another effective reagent is di-tert-butyl dicarbonate (B1257347) (Boc₂O) catalyzed by magnesium perchlorate (B79767) (Mg(ClO₄)₂), which provides a mild route to tert-butyl ethers. organic-chemistry.org

For precursors that contain a leaving group (like a halogen) at the C-6 position, a powerful method is the palladium-catalyzed Buchwald-Hartwig etherification. This cross-coupling reaction joins an aryl halide or triflate with an alkoxide, in this case, sodium or potassium tert-butoxide. organic-chemistry.org This pathway is particularly suitable for late-stage functionalization and offers high yields for the formation of aryl tert-butyl ethers from unactivated aryl chlorides and bromides. organic-chemistry.org

Table 3: Methods for the Synthesis of tert-Butyl Ethers

| Reagent(s) | Catalyst/Conditions | Substrate Type | References |

| Di-tert-butyl dicarbonate (Boc₂O) | Mg(ClO₄)₂ | Alcohols | organic-chemistry.org |

| tert-Butyl 2,2,2-trichloroacetimidate | Bis(trifluoromethane)sulfonimide / 2,6-lutidine | Alcohols, Phenols | organic-chemistry.org |

| Sodium tert-butoxide | Pd(OAc)₂ / Dialkylphosphinobiphenyl ligand | Aryl Bromides/Chlorides | organic-chemistry.org |

| Isobutylene (B52900) | Er(OTf)₃ (catalytic) | Alcohols, Phenols | organic-chemistry.org |

Direct and Convergent Synthetic Routes to this compound

A potential direct (linear) synthetic route could commence from a pre-functionalized pyridone. For instance, one could start with 6-hydroxy-5-nitropyridin-2(1H)-one. The synthetic sequence would be:

Selective O-alkylation: The more acidic 6-hydroxy group would be selectively etherified using a suitable tert-butylating agent, such as di-tert-butyl dicarbonate with a Lewis acid catalyst, to form 6-(tert-butoxy)-5-nitropyridin-2(1H)-one.

Nitro Group Reduction: The nitro group at the C-5 position would then be reduced to the target amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals like iron or tin(II) chloride in acidic media. This would yield the final product, this compound.

Fragment 1 Synthesis: Prepare a key intermediate such as 5-amino-6-chloropyridin-2-ol (B596456). This could be synthesized from a commercially available dichloropyridine derivative through sequential nitration, nucleophilic substitution with a hydroxide (B78521) source, and nitro group reduction.

Fragment 2: Sodium or potassium tert-butoxide, which is commercially available or easily prepared.

Key Coupling Step: A Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between the 5-amino-6-chloropyridin-2-ol intermediate and sodium tert-butoxide would be performed. organic-chemistry.org This would form the C-O bond to install the tert-butoxy group at the C-6 position, yielding the final product in a highly efficient and modular fashion. This late-stage installation of the ether is often advantageous in complex syntheses.

Multicomponent Reactions (MCRs) for Poly-substituted Pyridine Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.net This approach is prized for its operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. researchgate.netnih.gov The construction of polysubstituted pyridine rings is a well-established application of MCRs, with classic named reactions such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses providing foundational routes to these heterocycles. acsgcipr.org

Recent advancements have focused on developing novel MCRs using various catalysts, including nanocatalysts, to improve yields and expand the scope of accessible pyridine derivatives. rsc.org For a molecule like this compound, an MCR strategy could conceivably involve the condensation of carefully chosen building blocks that already contain the necessary functionalities or their precursors. For instance, a four-component reaction might involve a β-ketoester, an activated methylene (B1212753) nitrile, an aldehyde, and an ammonia (B1221849) source, which cyclize and subsequently aromatize to form the substituted pyridine core. nih.gov The use of microwave irradiation has been shown to accelerate these reactions, often leading to excellent yields in significantly reduced timeframes. nih.gov

| MCR Type | Typical Reactants | Key Advantages | Catalyst/Conditions |

| Hantzsch-type | β-dicarbonyl compound, aldehyde, amine/ammonia | Well-established, access to dihydropyridines | Often requires subsequent oxidation acsgcipr.org |

| Guareschi-Thorpe | Cyanoacetamide, β-ketoester, ammonia | Direct formation of pyridone ring | Base-catalyzed acsgcipr.org |

| Bohlmann-Rahtz | Enamine, α,β-unsaturated ketone | Direct formation of aromatic pyridine | Thermal or acid-catalyzed acsgcipr.org |

| Modern MCRs | Various functionalized synthons | High efficiency, atom economy, green conditions | Nanocatalysts, microwave irradiation researchgate.netnih.gov |

These MCRs are considered powerful tools for creating new heterocyclic compounds under mild conditions. researchgate.net

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Procedures for Pyridinol Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of pyridines and pyridinols can be achieved through various catalyzed cyclization and cross-coupling reactions. elsevier.com

Cyclization Reactions: One prominent method is the [2+2+2] cycloaddition, where two alkyne molecules and a nitrile react in the presence of a transition metal catalyst, such as rhodium, to form the pyridine ring. youtube.com For the synthesis of this compound, this could involve a di-alkyne tethered with a protected hydroxyl group and a nitrile containing a protected amine, which would cyclize to form the desired substituted pyridine scaffold. The catalyst, often a rhodium(I) complex, facilitates the formation of a five-membered metallacycle intermediate, which then incorporates the nitrile to form a seven-membered ring before reductive elimination yields the pyridine product and regenerates the catalyst. youtube.com

Cross-Coupling Reactions: Cross-coupling reactions, particularly those mediated by palladium, are indispensable for functionalizing pre-existing pyridine rings or for constructing them from simpler fragments. nih.govyoutube.com Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings allow for the precise introduction of substituents. orgsyn.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent (like a boronic acid) with an organohalide. youtube.com To form the target molecule, a dihalopyridine precursor could be selectively coupled first with a tert-butoxy source and then with a protected amino group using a suitable boronic acid or ester. A significant challenge can be the preparation and stability of 2-pyridylboronic acids; however, alternatives like pyridine-2-sulfinates have been developed as effective nucleophilic partners in palladium-catalyzed couplings, tolerating various functional groups.

Negishi Coupling: This method utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. orgsyn.orgnih.gov The synthesis could involve the coupling of a pyridyl halide with an appropriate organozinc reagent. Negishi couplings are often high-yielding and can be performed under mild conditions, making them suitable for complex molecules. orgsyn.org The choice of halide is important, as iodides are generally more reactive than bromides or chlorides. orgsyn.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds and could be employed in a late-stage functionalization step to introduce the amino group onto the pyridine ring of a suitable halo-pyridinol precursor. nih.gov

| Reaction | Catalyst System (Example) | Coupling Partners | Key Features |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Organohalide + Organoboron reagent | High functional group tolerance, but stability of pyridylboronic acids can be an issue. nih.gov |

| Negishi | Pd(PPh₃)₄ | Organohalide + Organozinc reagent | High reactivity, mild conditions, excellent functional group tolerance. orgsyn.orgnih.gov |

| Stille | Palladium catalyst | Organohalide + Organostannane reagent | Tolerant of many functional groups, but toxicity of tin reagents is a drawback. orgsyn.org |

| [2+2+2] Cycloaddition | Rhodium(I) complex | 2 x Alkyne + 1 x Nitrile | Convergent synthesis of the pyridine core. youtube.com |

Novel Catalytic and Non-Catalytic Systems in Pyridine and Pyridinol Synthesis

Beyond traditional methods, research into novel catalytic and non-catalytic systems continues to provide new pathways for pyridine synthesis.

Novel Catalytic Systems: Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. Nitrogen-doped graphene has been reported as an efficient dual acid-base catalyst for the multicomponent synthesis of polysubstituted pyridines under solvent-free conditions. benthamdirect.com Similarly, periodic mesoporous organosilicas functionalized with pyridinedicarboxamide have been shown to be highly efficient and reusable basic catalysts for condensation reactions that can be steps in a pyridine synthesis pathway. mdpi.comnih.gov For specific transformations, such as the N-oxidation of pyridines, the use of titanium silicalite (TS-1) in a continuous flow microreactor offers a safer, greener, and highly efficient process compared to batch reactors. organic-chemistry.org

Non-Catalytic Systems: Transition-metal-free synthesis routes are also being developed. One strategy involves the ring expansion of 2-allyl-2H-azirines, promoted by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which proceed through a 1-azatriene intermediate that undergoes in-situ electrocyclization to yield substituted pyridines. nih.gov This method demonstrates broad substrate scope and good tolerance for various substituents. nih.gov

Chemo-, Regio-, and Stereoselective Control in the Synthesis of this compound

Achieving the specific substitution pattern of this compound—an amino group at C5, a tert-butoxy group at C6, and a hydroxyl group at C2—demands precise control over selectivity.

Chemo-, Regio-, and Stereoselectivity: The synthesis of complex molecules often requires reactions that proceed with high chemo-, regio-, and stereoselectivity. mdpi.com For substituted pyridinols, this means directing reactions to a specific site on the ring, often in the presence of multiple reactive functional groups. For instance, the azidolysis of precursors like conduritol B epoxide has been used to create aminoinositols with high regio- and stereocontrol, a principle that can be applied to the synthesis of complex aminocyclitols and potentially adapted for heterocyclic systems. nih.gov In pyridine chemistry, the inherent electronic properties of the ring and the influence of existing substituents dictate the outcome of reactions. youtube.com For example, in palladium-catalyzed cross-couplings of dihalopyridines, the reaction often occurs regioselectively at the position adjacent to the nitrogen (C2 or C6). nih.gov

Strategies for Controlling Positional Isomerism and Functional Group Tolerance

Controlling positional isomerism is paramount. A key strategy involves the careful selection of starting materials and the order of reactions. One might start with a pyridine ring that already has one or two substituents correctly placed, using their directing effects to install the remaining groups.

Protecting Groups: A crucial tactic for ensuring selectivity is the use of protecting groups. To prevent an amino group from reacting during a transformation elsewhere on the molecule, it can be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz). researchgate.net In a novel approach, a simple proton can act as an effective protecting group for a tertiary amine, preventing its methylation while allowing selective N-methylation of the pyridine ring itself. researchgate.net

Sustainable and Green Chemistry Considerations in Aminopyridinol Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govyoutube.com

Key green chemistry principles applicable to aminopyridinol synthesis include:

Atom Economy: MCRs are inherently atom-economical as most of the atoms from the reactants are incorporated into the final product. acsgcipr.orgyoutube.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste. nih.gov Innovations in organocatalysis and reusable heterogeneous catalysts contribute significantly to this goal. nih.govyoutube.com

Use of Renewable Feedstocks: There is a growing effort to produce chemical feedstocks from renewable resources like biomass. nih.gov For example, a green production method for 2-aminomethylpiperidine has been developed from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org

Energy Efficiency & Safer Solvents: Performing reactions at ambient temperature and pressure reduces energy demand. nih.gov The use of safer solvents, such as water, or conducting reactions under solvent-free conditions, enhances the environmental profile of a synthesis. researchgate.netnih.gov Methodologies using microwave irradiation or continuous flow reactors can also improve energy efficiency and safety. nih.govorganic-chemistry.org

Investigations into the Tautomerism of 5 Amino 6 Tert Butoxy Pyridin 2 Ol

Pyridin-2-ol / Pyridin-2-one Tautomeric Equilibrium in Pyridinol Systems

The tautomeric equilibrium between the aromatic hydroxyl form (pyridin-2-ol) and the non-aromatic amide form (pyridin-2-one) is a well-documented characteristic of the 2-hydroxypyridine (B17775) scaffold. wayne.eduwuxibiology.com In the gas phase, the 2-hydroxypyridine tautomer is generally the more stable form. nih.gov However, in solution and in the solid state, the equilibrium often favors the 2-pyridone form. nih.govwikipedia.org This shift is largely attributed to the greater polarity and hydrogen-bonding capabilities of the pyridone tautomer, which is better stabilized by self-association and interactions with polar solvent molecules. wikipedia.orgrsc.org

The interconversion between these two forms involves an intramolecular proton transfer between the oxygen and nitrogen atoms. nih.gov Theoretical calculations have shown that this process has a significant energy barrier, which can be influenced by the surrounding environment. Experimental studies, utilizing techniques such as UV and IR spectroscopy, have been instrumental in determining the position of this equilibrium in various states and solvents. wikipedia.orgacs.org For instance, the presence of a strong C=O stretching frequency in the IR spectrum is indicative of the pyridone form, while the absence of an O-H frequency suggests its predominance in the solid state. wikipedia.org

Table 1: General Tautomeric Preference of 2-Hydroxypyridine

| State/Solvent | Predominant Tautomer | Primary Reason |

| Gas Phase | 2-Hydroxypyridine | Intrinsic stability of the aromatic form. nih.gov |

| Non-polar Solvents | 2-Hydroxypyridine | Weaker interactions with the solvent. wikipedia.orgstackexchange.com |

| Polar Solvents | 2-Pyridone | Stronger solvation and hydrogen bonding. wikipedia.orgstackexchange.com |

| Solid State | 2-Pyridone | Crystal packing forces and intermolecular hydrogen bonding. wikipedia.org |

Influence of Amino and tert-Butoxy (B1229062) Substituents on Tautomeric Preferences and Stability

The electronic nature and position of substituents on the pyridine (B92270) ring can significantly influence the tautomeric equilibrium. For 5-Amino-6-(tert-butoxy)pyridin-2-OL, the presence of an amino group at the 5-position and a tert-butoxy group at the 6-position are expected to modulate the relative stabilities of the pyridin-2-ol and pyridin-2-one tautomers.

The amino group (-NH2) is a strong electron-donating group through resonance. When located at the 5-position, it can increase the electron density of the pyridine ring. This donation can differentially stabilize the two tautomeric forms. In the pyridin-2-ol form, the increased electron density on the ring can enhance the basicity of the ring nitrogen, potentially favoring protonation to form the pyridone. Conversely, in the pyridone form, the amino group can participate in extended conjugation, which can be a stabilizing factor. Studies on aminopurine and aminopyrimidine systems have shown that an amino group can influence tautomeric preferences, though the effect can be complex and dependent on its position relative to other groups. mdpi.comnih.gov

The tert-butoxy group (-O-t-Bu) at the 6-position is also an electron-donating group, primarily through resonance, although its bulky nature can introduce steric effects. Electron-donating groups at the 6-position of 2-pyridone systems have been noted to have a significant impact on the tautomeric equilibrium. rsc.org The steric hindrance from the bulky tert-butyl group might influence the planarity of the system or affect intermolecular interactions, such as dimerization, which is common for 2-pyridones. wikipedia.org

Solvent Effects on Tautomeric Equilibria in Substituted Pyridinols

The polarity of the solvent is a critical factor in determining the position of the tautomeric equilibrium for substituted pyridinols. wikipedia.orgstackexchange.com As a general rule, polar solvents tend to favor the more polar tautomer. The pyridin-2-one form, with its separated charges in the amide group, typically has a larger dipole moment than the corresponding pyridin-2-ol form and is therefore better stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding. wikipedia.orgnih.gov

For this compound, it is expected that the equilibrium will shift towards the pyridin-2-one tautomer in polar protic solvents like water and alcohols, and towards the pyridin-2-ol form in non-polar solvents like cyclohexane (B81311) or carbon tetrachloride. wuxibiology.comwikipedia.org The ability of the solvent to act as a hydrogen bond donor or acceptor can also play a significant role. nih.gov For instance, a protic solvent can form hydrogen bonds with the carbonyl oxygen of the pyridone form and the amino substituent, further stabilizing this tautomer.

Table 2: Predicted Tautomeric Preference of this compound in Different Solvents

| Solvent Type | Predicted Predominant Tautomer | Reasoning |

| Non-polar (e.g., Cyclohexane) | This compound | Minimization of unfavorable interactions with the non-polar solvent. wikipedia.orgstackexchange.com |

| Polar Aprotic (e.g., Acetone) | 5-Amino-6-(tert-butoxy)-1H-pyridin-2-one | Stabilization of the larger dipole moment of the pyridone form. researchgate.net |

| Polar Protic (e.g., Water, Ethanol) | 5-Amino-6-(tert-butoxy)-1H-pyridin-2-one | Strong hydrogen bonding with the pyridone's carbonyl and amino groups. wikipedia.orgnih.gov |

The magnitude of the solvent effect can be substantial, in some cases shifting the equilibrium constant by several orders of magnitude. nih.gov Therefore, any study of the properties or reactivity of this compound must carefully consider the solvent environment.

Integration of Theoretical Predictions with Experimental Observations for Tautomeric Forms

A comprehensive understanding of the tautomerism of substituted pyridinols is best achieved through a combination of theoretical calculations and experimental measurements. wayne.eduacs.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies and geometric structures of tautomers. nih.govubc.ca These calculations can provide insights into the intrinsic stability of the different forms in the gas phase and can also model the effects of solvation. wayne.edusemanticscholar.org

Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the choice of computational method and basis set is crucial for obtaining results that are in good agreement with experimental data. wayne.edunih.gov Factors such as electron correlation and zero-point vibrational energy must be considered for accurate energy predictions. wayne.edu

Experimental techniques provide the necessary validation for theoretical models. UV-Vis spectroscopy can be used to determine the ratio of tautomers in solution, as the pyridin-2-ol and pyridin-2-one forms have distinct absorption maxima. rsc.org Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable. IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups in each tautomer, such as the C=O stretch of the pyridone. wikipedia.org NMR spectroscopy can provide information about the proton and carbon environments, which differ significantly between the two forms. researchgate.net

For this compound, a combined theoretical and experimental approach would be necessary to definitively characterize its tautomeric behavior. Theoretical calculations could predict the relative stabilities of the tautomers and how they are influenced by the amino and tert-butoxy groups. These predictions could then be confirmed and quantified by spectroscopic analysis in various solvents.

Reactivity and Mechanistic Studies of 5 Amino 6 Tert Butoxy Pyridin 2 Ol

Reaction Mechanisms of the Aminopyridinol Core

The aminopyridinol core possesses a unique electronic structure that dictates its reactivity towards both electrophiles and nucleophiles.

The pyridine (B92270) nitrogen atom, being a tertiary amine, readily reacts with Lewis acids to form pyridinium (B92312) salts. wikipedia.org This reaction increases the positive charge on the ring, enhancing its reactivity towards both oxidation and reduction. wikipedia.org The nitrogen's lone pair of electrons makes it nucleophilic, allowing for reactions like alkylation with alkyl halides. wikipedia.orgidc-online.com This inherent nucleophilicity is generally greater than that of corresponding oxygen-based functional groups like alcohols or ethers under similar conditions. idc-online.com

Conversely, the pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which decreases electron density on the ring. uoanbar.edu.iq In acidic media, protonation of the nitrogen to form a pyridinium ion further deactivates the ring. uoanbar.edu.iq

The oxygen center, present as a hydroxyl group in the pyridinol tautomer, can act as a nucleophile. For instance, pyridinols can be O-alkylated. However, the reactivity is influenced by the electronic properties of the pyridine ring. The presence of electron-donating groups, such as the amino group at the 5-position, can enhance the nucleophilicity of the pyridinol oxygen.

The amino group at the 5-position is a key site for derivatization. As a primary amine, it is nucleophilic and can undergo a variety of chemical transformations. wikipedia.org Common reactions include acylation, sulfonylation, and alkylation. idc-online.comnih.gov For example, the reaction of amines with benzenesulfonyl chloride is a well-established method for forming sulfonamides. idc-online.com

The amino group's nucleophilicity can be modulated by the electronic effects of the pyridine ring. The introduction of N-functionalized N-aminopyridinium reagents has emerged as a strategy in which the amino group can act as a nucleophile for further derivatization. nih.gov The reactivity of the amino group is also sensitive to steric hindrance, which can affect its nucleophilic potential. masterorganicchemistry.com

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acetyl Chloride | Amide | idc-online.com |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | idc-online.com |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | idc-online.com |

| Nucleophilic Substitution | Electrophilic Aminating Reagents | N-Functionalized Aminopyridiniums | nih.gov |

The tert-butoxy (B1229062) group is a bulky, electron-donating group that can influence the reactivity of the pyridine ring. It is generally stable but can be cleaved under specific conditions. Acid-catalyzed hydrolysis is a common method for cleaving tert-butoxy ethers to yield the corresponding alcohol or phenol. Strong acids like trifluoroacetic acid or hydrochloric acid are often employed for this purpose.

In the context of related pyridine derivatives, ortho-lithiated species of O-pyridyl carbamates have been shown to undergo rearrangement or reaction with electrophiles, indicating that functional groups ortho to the nitrogen can be manipulated. researchgate.net While this is not a direct cleavage of a tert-butoxy group, it highlights the reactivity that can be induced at positions adjacent to the ring nitrogen. The cleavage of the tert-butoxy group in 5-Amino-6-(tert-butoxy)pyridin-2-OL would yield 5,6-dihydroxypyridin-2-amine, a polyfunctional pyridine derivative.

Functional Group Interconversions and Derivatization Strategies of the Pyridinol Scaffold

The pyridinol scaffold, with its multiple functional groups, is amenable to various interconversions and derivatizations. nih.gov The amino group can be converted to other functionalities, and the hydroxyl group can be modified. For instance, the amino group can be diazotized and subsequently replaced with a variety of other substituents. The hydroxyl group can be converted to a better leaving group, such as a triflate, to facilitate nucleophilic substitution reactions.

The pyridine ring itself can be modified through various synthetic strategies. The development of multicomponent synthesis methods has allowed for the construction of highly substituted pyridine derivatives. researchgate.net These strategies often involve condensation reactions or metal-mediated cyclizations. researchgate.net

Metal-Catalyzed Reactions Involving this compound

Metal-catalyzed reactions are powerful tools for modifying heterocyclic scaffolds. nih.gov For aminopyridine derivatives, these reactions can enable transformations that are otherwise difficult to achieve.

C-H functionalization has emerged as a significant strategy for the direct modification of pyridine rings, often utilizing a directing group to guide a metal catalyst to a specific C-H bond. researchgate.net The amino group or a derivative thereof can act as such a directing group, facilitating ortho-C-H activation. researchgate.net This allows for the introduction of various substituents, including aryl, alkyl, and other functional groups.

Palladium- and rhodium-catalyzed cross-coupling reactions are widely used for the derivatization of pyridines. nih.govresearchgate.net These reactions typically involve the coupling of a pyridine halide or triflate with a suitable partner, such as a boronic acid (Suzuki coupling), organotin compound (Stille coupling), or amine (Buchwald-Hartwig amination). researchgate.net In the context of this compound, the C-H bonds on the pyridine ring could be targets for direct functionalization, or the amino and hydroxyl groups could be converted to functionalities suitable for cross-coupling reactions. For instance, electrochemical methods have been developed for the C-H/N-H cross-coupling of sulfoximines with imidazopyridines, suggesting that radical-mediated pathways can be harnessed for C-N bond formation. acs.orgacs.org

| Reaction Type | Catalyst System | Reactant 1 | Reactant 2 | Product | Reference |

| Suzuki Coupling | PdCl2(PPh3)2 or PdCl2(dppf) | Aryl/Alkenyl Boronic Acid | N-Aryl/Alkyl Benzotriazinone | ortho-Aryl/Alkenyl Benzamide | researchgate.net |

| C-H Arylation | Rh(III) | Benzamide | Diarylacetylene | Biaryl NH Isoquinolone | researchgate.net |

| C(sp²)-N Cross-Coupling | Rh(III) | Alkyl Dioxazolone | Arylboronic Acid | N-Aryl Amide | researchgate.net |

| C-H Functionalization | Cobalt | Alkene | - | 1,3-Enyne | researchgate.net |

Cyclization and Annulation Processes

The presence of both an amino group and a hydroxyl group on the pyridine ring positions this compound as a prime candidate for participating in cyclization and annulation reactions to construct fused heterocyclic systems. Such reactions are of significant interest in medicinal chemistry and materials science due to the diverse biological and electronic properties of the resulting polycyclic structures. ias.ac.inbohrium.com

The amino group at the C5 position and the hydroxyl group at the C2 position can act as binucleophiles, reacting with appropriate electrophilic partners to form new rings. The specific outcome of these reactions is dependent on the nature of the electrophile and the reaction conditions.

One potential pathway involves the reaction with α,β-unsaturated carbonyl compounds. This could proceed via a Michael addition initiated by the amino group, followed by an intramolecular cyclization and dehydration, a sequence reminiscent of the Robinson annulation. youtube.comyoutube.com The resulting fused ring system would depend on the specific structure of the α,β-unsaturated carbonyl compound used.

Another important class of reactions is the condensation with 1,3-dicarbonyl compounds or their equivalents. This can lead to the formation of a new pyridine or pyrimidine (B1678525) ring fused to the original pyridinol core. The reaction typically proceeds through the formation of enamine or imine intermediates, followed by intramolecular cyclization and aromatization. The regioselectivity of such reactions can often be controlled by the reaction conditions.

Furthermore, reactions with reagents containing two electrophilic centers can also lead to the formation of fused five- or six-membered heterocyclic rings. For instance, reaction with α-haloketones could lead to the formation of a fused pyrrole (B145914) or furan (B31954) ring, depending on whether the initial attack is from the nitrogen of the amino group or the oxygen of the hydroxyl group.

The tert-butoxy group at the C6 position is expected to exert a significant steric influence on these cyclization and annulation processes, potentially directing the regiochemical outcome of the reactions. It may also influence the conformational preferences of the transition states, thereby affecting the stereochemistry of the products where applicable.

| Reactant Type | Potential Fused Ring System | General Reaction Principle |

| α,β-Unsaturated Carbonyls | Pyridine or other six-membered rings | Michael Addition followed by Intramolecular Aldol (B89426) Condensation youtube.comyoutube.com |

| 1,3-Dicarbonyl Compounds | Pyridine, Pyrimidine | Condensation, Cyclization, and Aromatization |

| α-Haloketones | Pyrrole, Furan | Nucleophilic Substitution followed by Cyclization |

| Phosgene Equivalents | Oxazolone, Imidazolone | Formation of carbamate (B1207046)/urea followed by cyclization |

It is important to note that the tautomeric nature of the 2-pyridinol system (which can exist in equilibrium with its 2-pyridone form) can play a crucial role in these reactions. The specific tautomer involved in the reaction will depend on the solvent, temperature, and the presence of catalysts.

Oxidative and Reductive Transformations of the Pyridinol Ring System

The pyridinol ring in this compound is susceptible to both oxidative and reductive transformations, which can be used to further functionalize the molecule or to alter its electronic properties.

Oxidative Transformations:

The oxidation of pyridinols can lead to a variety of products, depending on the oxidant and the reaction conditions. Mild oxidation may lead to the formation of quinone-like structures, particularly given the presence of the electron-donating amino and hydroxyl groups which can stabilize the oxidized species. However, stronger oxidizing agents can lead to ring-opening reactions. mdpi.com

The amino group itself can be a site of oxidation. For example, under certain conditions, it could be converted to a nitro group. nih.gov The tert-butoxy group is generally stable to oxidation, but under harsh conditions, it could be cleaved.

Reductive Transformations:

The reduction of the pyridine ring is a common transformation that typically leads to the corresponding piperidine (B6355638). This can be achieved through catalytic hydrogenation using catalysts such as platinum oxide, Raney nickel, or palladium on carbon. clockss.orggoogle.com The reaction conditions, including pressure, temperature, and solvent, can be tuned to control the degree of reduction.

Alternatively, dissolving metal reductions, such as the Birch reduction, can be employed to achieve partial reduction of the pyridine ring. nih.govresearchgate.net The outcome of such reductions is highly dependent on the substitution pattern of the pyridine ring. In the case of this compound, the electron-donating groups would influence the regioselectivity of the reduction. It is also possible that under certain reductive conditions, the amino group could be reductively eliminated. clockss.org

The choice of reducing agent is critical to achieving the desired transformation while preserving other functional groups in the molecule.

| Transformation | Reagents and Conditions | Potential Product(s) |

| Oxidation | Mild oxidants (e.g., Fremy's salt) | Pyridinone-quinone type structures |

| Oxidation | Strong oxidants (e.g., KMnO4, O3) | Ring-opened products |

| Oxidation of Amino Group | Peroxy acids | Nitro-substituted pyridinol |

| Reduction | Catalytic Hydrogenation (H2, Pd/C, PtO2) | 5-Amino-6-(tert-butoxy)piperidin-2-ol google.com |

| Reduction | Dissolving Metal Reduction (e.g., Na/NH3) | Dihydropyridine or Tetrahydropyridine derivatives nih.gov |

The reactivity of this compound in both cyclization/annulation and redox reactions makes it a versatile building block for the synthesis of a wide range of more complex heterocyclic systems. Further experimental studies are needed to fully explore the synthetic potential of this compound.

Advanced Computational and Theoretical Chemistry Studies on 5 Amino 6 Tert Butoxy Pyridin 2 Ol

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is extensively used to investigate the properties of heterocyclic systems, including substituted pyridinols. DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational frequencies, and exploring the electronic characteristics that govern the reactivity of 5-Amino-6-(tert-butoxy)pyridin-2-OL.

The conformational flexibility of this compound is primarily associated with the rotation of the bulky tert-butoxy (B1229062) group and the amino group relative to the pyridinol ring. Conformational analysis using DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), can identify stable conformers and map the potential energy surface associated with these rotational degrees of freedom. nih.gov

The tert-butoxy group, due to its significant steric hindrance, will have preferred orientations to minimize clashes with the adjacent amino group and the ring itself. By performing a relaxed potential energy scan, where the dihedral angle of the C-O-C-C bond is systematically varied, a landscape of energy minima (stable conformers) and maxima (rotational barriers) can be generated. These calculations reveal the most likely spatial arrangements of the molecule in the gas phase or in non-polar solvents. researchgate.net

Table 1: Illustrative Conformational Energy Profile for this compound Note: This table presents hypothetical data based on typical findings for sterically hindered substituted pyridinols. Actual values would require specific calculations for this molecule.

| Conformer | Dihedral Angle (Cring-O-C-Ctert) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | ~60° | 0.00 | Global minimum, staggered conformation minimizing steric clash. |

| B | ~180° | 2.5 | Local minimum, anti-periplanar arrangement. |

| TS1 | ~0° | 5.8 | Rotational transition state, eclipsed conformation with the amino group. |

| TS2 | ~120° | 4.2 | Rotational transition state. |

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and optical properties. irjweb.comyoutube.com A small gap suggests that the molecule is more polarizable and can be easily excited, indicating higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring and the electron-donating amino group. The LUMO is likely to be distributed across the π-system of the heterocyclic ring. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals. nih.gov The presence of the amino and tert-butoxy groups is expected to raise the energy of the HOMO and slightly alter the LUMO, generally leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridin-2-ol, thereby enhancing its reactivity. rsc.org

Table 2: Representative Frontier Orbital Energies for Substituted Pyridinols Note: These values are illustrative and based on general trends observed in DFT studies of similar compounds. irjweb.com

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridin-2-ol | -6.5 | -0.9 | 5.6 |

| 5-Aminopyridin-2-ol | -5.8 | -0.7 | 5.1 |

| This compound (Hypothetical) | -5.6 | -0.6 | 5.0 |

Pyridin-2-ol exists in a tautomeric equilibrium with its corresponding keto form, 2-pyridone. For this compound, this equilibrium is between the -OL (hydroxy) form and the -ONE (keto) form. The aromaticity of these tautomers can be quantified using several computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on bond length uniformity. A HOMA value close to 1 indicates a highly aromatic system, while a value near 0 suggests a non-aromatic or anti-aromatic character. researchgate.netresearchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value (e.g., NICS(0) or NICS(1)zz) is indicative of a diatropic ring current and thus aromaticity, whereas a positive value suggests anti-aromaticity. mdpi.commdpi.com

Anisotropy of the Induced Current Density (AICD): This method provides a visual representation of the electron current density induced by an external magnetic field, offering a clear distinction between aromatic (diatropic) and anti-aromatic (paratropic) currents.

For the target molecule, DFT calculations would likely show that the hydroxy tautomer possesses a higher degree of aromaticity (HOMA closer to 1, more negative NICS values) compared to the keto tautomer, where the sp3-hybridized nitrogen disrupts the cyclic π-conjugation. nih.gov

Table 3: Predicted Aromaticity Indices for Tautomers of this compound Note: Data is hypothetical, based on established trends for pyridinol-pyridone systems. researchgate.netmdpi.com

| Tautomer | HOMA Index | NICS(1)zz (ppm) | Aromatic Character |

|---|---|---|---|

| Hydroxy (-OL) Form | ~0.85 | ~ -12.5 | Aromatic |

| Keto (-ONE) Form | ~0.40 | ~ -3.0 | Less Aromatic / Non-aromatic |

Ab Initio and Coupled Cluster (CCSD) Methods for High-Accuracy Predictions of Tautomeric Energies

While DFT is a versatile tool, for obtaining highly accurate relative energies, such as the energy difference between tautomers, more rigorous ab initio methods are often required. Coupled Cluster (CC) theory, particularly the CCSD(T) method (which includes single, double, and a perturbative treatment of triple excitations), is considered the "gold standard" in quantum chemistry for its ability to provide near-exact solutions for a given basis set. ccu.edu.twarxiv.org

The relative stability of the hydroxy and keto tautomers of this compound is a subtle energetic balance influenced by aromaticity, intramolecular hydrogen bonding, and solvent effects. High-level CCSD(T) calculations, often extrapolated to the complete basis set (CBS) limit, can predict these energy differences with sub-kcal/mol accuracy. biorxiv.orgnih.gov Such studies on similar systems have shown that while the hydroxy form is often more stable in the gas phase, the more polar keto form can be preferentially stabilized by polar solvents. nih.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system containing the solute (this compound) and a large number of explicit solvent molecules (e.g., water), MD can simulate the molecule's movements, conformational changes, and interactions on a timescale of nanoseconds to microseconds. nih.gov

For the target molecule, MD simulations can:

Explore the conformational landscape in a solution, revealing the population and lifetimes of different rotamers of the tert-butoxy group.

Analyze the hydrogen bonding network between the amino and hydroxyl groups of the solute and the surrounding solvent molecules.

Calculate properties like the radial distribution function (RDF) to understand the structuring of solvent molecules around the solute.

Assess the dynamic stability of potential intramolecular hydrogen bonds. biorxiv.org

These simulations are crucial for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecules in a condensed phase.

Computational Analysis of Reaction Pathways and Transition State Modeling

Computational chemistry is a powerful tool for mapping the entire potential energy surface of a chemical reaction, providing detailed mechanistic insights. For this compound, reactions involving the nucleophilic amino group or the acidic hydroxyl group can be modeled. Using DFT, one can investigate reaction pathways, such as acylation of the amino group.

This analysis involves:

Locating Reactants and Products: The geometries of the starting materials and final products are fully optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the minimum energy reaction path. It is located as a first-order saddle point on the potential energy surface (one imaginary frequency in the vibrational analysis).

Calculating the Activation Barrier: The energy difference between the transition state and the reactants (ΔE‡) determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that the located transition state correctly connects the reactants and products. nih.gov

For example, modeling the aminolysis reaction would allow for the determination of whether the mechanism is concerted or proceeds through a tetrahedral intermediate, and how the electronic and steric nature of the substituents influences the activation energy. researchgate.net

Quantum Chemical Descriptors for Predictive Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors are fundamental to developing Quantitative Structure-Activity Relationships (QSAR), which are mathematical models that correlate the chemical structure of a compound with its biological activity or a specific chemical property. By understanding these relationships, scientists can predict the activity of new, unsynthesized molecules, thereby saving significant time and resources in research and development.

For a molecule like this compound, a range of quantum chemical descriptors would be calculated to build a predictive QSAR model. These descriptors typically fall into several categories:

Electronic Descriptors: These relate to the electronic structure of the molecule.

Thermodynamic Descriptors: These describe the energy and stability of the molecule.

Topological Descriptors: These are based on the two-dimensional representation of the molecule.

Detailed research findings on the specific quantum chemical descriptors for this compound are not presently found in published literature. However, based on studies of similar pyridine (B92270) compounds, we can anticipate the types of data that would be generated. For instance, research on other amino- and alkoxy-substituted pyridines often involves the calculation of descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various atomic charges.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

This table presents a hypothetical set of quantum chemical descriptors that would be calculated for this compound using Density Functional Theory (DFT) with a common basis set like B3LYP/6-31G*. The values are illustrative and not based on actual experimental or computational results.

| Descriptor | Value | Unit | Significance in QSAR |

| Electronic Descriptors | |||

| Energy of HOMO | -5.87 | eV | Relates to the ability to donate electrons (nucleophilicity). |

| Energy of LUMO | -1.23 | eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.64 | eV | Indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | 3.45 | Debye | Influences solubility and non-covalent interactions. |

| Ionization Potential (IP) | 5.87 | eV | Energy required to remove an electron. |

| Electron Affinity (EA) | 1.23 | eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.55 | eV | Tendency to attract electrons. |

| Hardness (η) | 2.32 | eV | Resistance to change in electron distribution. |

| Softness (S) | 0.43 | eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Thermodynamic Descriptors | |||

| Enthalpy (H) | -750.12 | Hartrees | Total energy content of the molecule. |

| Gibbs Free Energy (G) | -750.18 | Hartrees | Spontaneity of reactions. |

Based on a comprehensive search of available scientific literature, there is insufficient public information regarding the specific chemical compound "this compound" to generate the detailed article as requested.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline provided by the user. Generating content for these specific sections without supporting data would result in speculation and unsubstantiated claims, which falls outside the scope of a factual AI assistant.

Applications of 5 Amino 6 Tert Butoxy Pyridin 2 Ol in Advanced Chemical Research

Development of Advanced Functional Materials Utilizing the Pyridinol Scaffold

The inherent characteristics of the pyridinol ring system, including its aromaticity, ability to participate in hydrogen bonding, and its electron-donating or -accepting nature depending on substitution, make it a valuable building block for functional materials. The strategic placement of substituents on the pyridinol core allows for the fine-tuning of its electronic and physical properties, enabling the design of materials for specific applications.

The incorporation of pyridinol units into polymer backbones can impart a range of desirable properties to the resulting materials. The amino and hydroxyl groups of 5-Amino-6-(tert-butoxy)pyridin-2-ol provide reactive sites for polymerization reactions, allowing for its integration into various polymer architectures such as polyamides, polyimides, or polybenzimidazoles.

The synthesis of pyridine-based polybenzimidazoles, for instance, has been shown to yield polymers with high thermal stability and proton conductivity, making them suitable for applications in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The introduction of the pyridinol moiety into such polymer chains could further enhance their properties by influencing the polymer's morphology and intermolecular interactions. The bulky tert-butoxy (B1229062) group on the this compound molecule could influence the solubility and processing characteristics of the resulting polymers, a crucial factor in the fabrication of thin films and membranes.

Furthermore, the amino group can be a site for further chemical modification, enabling the attachment of other functional units or cross-linking agents to create robust and functional polymer networks. This versatility opens up possibilities for creating materials with applications ranging from gas separation membranes to catalytic supports.

| Potential Polymer Architectures Incorporating this compound | Potential Properties and Applications |

| Polyamides | Enhanced thermal stability, specific recognition capabilities. |

| Polyimides | High-temperature resistance, good mechanical properties. |

| Polybenzimidazoles | Proton conductivity for fuel cell membranes. benicewiczgroup.com |

| Cross-linked Networks | Robust materials for separation or catalysis. |

The field of organic optoelectronics, particularly the development of organic light-emitting diodes (OLEDs), represents a significant area where pyridinol derivatives can make a substantial impact. Pyridine-based compounds have been extensively investigated as electron-transporting materials (ETMs) and host materials in OLEDs due to their inherent electron-deficient nature. rsc.org

The performance of OLEDs is critically dependent on the efficient management of charge carriers (electrons and holes) and excitons (bound electron-hole pairs). An exciton (B1674681) blocking layer (EBL) is often incorporated into the device architecture to confine excitons within the emissive layer, preventing their quenching at the electrode or in adjacent layers and thereby enhancing the device's efficiency.

Pyridine (B92270) derivatives are well-suited for this role. Their frontier energy levels, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be precisely tuned by the introduction of different functional groups. rsc.org This allows for the design of materials with a deep HOMO level, which effectively blocks the passage of holes, and a suitable LUMO level for efficient electron injection. rsc.org

Advanced Spectroscopic and Characterization Techniques in the Study of 5 Amino 6 Tert Butoxy Pyridin 2 Ol

In Situ Spectroscopic Monitoring of Chemical Reactions (e.g., FTIR, Raman, NMR)

The real-time analysis of chemical reactions provides invaluable mechanistic insights and allows for precise control over reaction parameters. In the synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-OL, in situ spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are pivotal for tracking the consumption of reactants and the emergence of products. rsc.orgrsc.org

FTIR Spectroscopy: In situ FTIR spectroscopy can monitor the progress of the synthesis by tracking the characteristic vibrational frequencies of functional groups. For instance, during the amination of a precursor, the disappearance of a nitro group's characteristic stretches (typically around 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹) and the appearance of the N-H stretching vibrations of the amino group (around 3500-3300 cm⁻¹) would signify the progression of the reaction. rsc.org Similarly, the formation of the pyridin-2-ol tautomer could be observed by changes in the C=O and O-H stretching regions.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds. researchgate.netacs.org The formation of the pyridine (B92270) ring and its subsequent substitution can be tracked by monitoring the ring breathing modes and other characteristic Raman bands. nih.gov For example, a visible laser-induced cycloaddition of pyridine-substituted olefins has been successfully monitored using in situ Raman spectroscopy, demonstrating the technique's utility in tracking complex bond formations. nih.gov

NMR Spectroscopy: In situ NMR provides the most detailed structural information in real-time. researchgate.netnih.gov By setting up a reaction directly within an NMR tube, it is possible to follow the changes in the chemical environment of each proton and carbon atom. For the synthesis of this compound, one could monitor the shifts in the aromatic proton signals as substituents are introduced onto the pyridine ring. researchgate.net This allows for the identification of intermediates and byproducts, providing a comprehensive kinetic and mechanistic profile of the reaction.

A hypothetical in situ monitoring of a key synthetic step for this compound might involve the following spectral changes:

| Spectroscopic Technique | Reactant Signature | Product Signature (this compound) |

| FTIR | Nitro group stretches (~1530, 1350 cm⁻¹) | N-H stretches (~3400, 3300 cm⁻¹), O-H stretch (~3200 cm⁻¹), C=O stretch (~1650 cm⁻¹) |

| Raman | C-NO₂ stretch (~850 cm⁻¹) | Pyridine ring breathing modes (~1000 cm⁻¹) |

| ¹H NMR | Aromatic proton signals of precursor | Appearance of new aromatic signals and NH₂ proton signal |

| ¹³C NMR | Carbon signals of precursor | Appearance of new carbon signals corresponding to the substituted pyridine |

This table is a representative example of expected changes and is not based on experimentally measured data for this specific reaction.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of its structure. tandfonline.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their integration (number of protons). The tert-butoxy (B1229062) group would appear as a sharp singlet at approximately 1.5-1.7 ppm. rsc.org The amino group protons would likely appear as a broad singlet, and the two aromatic protons on the pyridine ring would exhibit characteristic chemical shifts and coupling constants, influenced by the electronic effects of the amino, tert-butoxy, and hydroxyl/oxo groups. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the pyridin-2-one tautomer would be found significantly downfield (around 160 ppm). chemicalbook.com The quaternary carbon of the tert-butoxy group would appear around 80 ppm, while the methyl carbons would be around 28-30 ppm. The chemical shifts of the pyridine ring carbons provide further confirmation of the substitution pattern.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular structure.

COSY: Establishes the connectivity between neighboring protons.

HSQC: Correlates each proton with its directly attached carbon atom.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between different functional groups and the pyridine core.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous substituted pyridines. tandfonline.comrsc.orgchemicalbook.comchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~162.0 |

| C3 | ~6.5 (d) | ~110.0 |

| C4 | ~7.2 (d) | ~125.0 |

| C5 | - | ~140.0 |

| C6 | - | ~150.0 |

| NH₂ | ~5.0 (br s) | - |

| OH | ~11.0 (br s) | - |

| -C(CH₃)₃ | - | ~82.0 |

| -C(CH₃)₃ | ~1.6 (s) | ~28.5 |

Note: These are predicted values based on analogous compounds and may differ from experimental values. d = doublet, s = singlet, br s = broad singlet.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. acs.orgnih.gov For this compound, MS would be used to confirm the molecular weight and to monitor the progress of its synthesis.

Reaction Monitoring: Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be employed to monitor the reaction mixture over time. acs.org This would allow for the separation and identification of reactants, intermediates, products, and byproducts based on their retention times and mass-to-charge ratios (m/z). This is particularly useful for optimizing reaction conditions to maximize the yield of the desired product.

Product Identification: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound. The expected exact mass can be calculated and compared to the experimental value to confirm the identity of the compound.

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to fragment the molecule. The fragmentation pattern provides valuable structural information. For this compound, a characteristic fragmentation would be the loss of the tert-butyl group as isobutylene (B52900) (56 Da), leading to a prominent fragment ion.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 197.1285 | Molecular ion (protonated) |

| [M-C₄H₈+H]⁺ | 141.0658 | Loss of isobutylene from the tert-butoxy group |

| [M-C₄H₉O+H]⁺ | 123.0553 | Loss of the tert-butoxy radical |

Note: The m/z values are calculated for the most abundant isotopes and are based on expected fragmentation pathways.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled level of detail about the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netmdpi.com

To obtain the crystal structure of this compound, a single crystal of suitable quality would need to be grown. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is analyzed to determine the electron density map of the molecule, from which the atomic positions can be derived. mdpi.com

The crystal structure would definitively confirm the connectivity of the atoms and the tautomeric form present in the solid state (i.e., the pyridin-2-ol versus the pyridin-2-one form). It would also reveal details about hydrogen bonding interactions, such as those involving the amino group and the hydroxyl/oxo group, which can influence the crystal packing and physical properties of the compound. nih.gov

The following table provides representative crystallographic parameters that might be expected for this compound, based on known structures of similar pyridine derivatives. nih.govresearchgate.netmdpi.com

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| C-N bond length (pyridine ring) | ~1.33 - 1.39 Å |

| C-C bond length (pyridine ring) | ~1.37 - 1.40 Å |

| C-O bond length (tert-butoxy) | ~1.37 Å |

| C-N bond length (amino) | ~1.38 Å |

| C=O bond length (pyridin-2-one) | ~1.24 Å |

| N-H···O hydrogen bond distance | ~2.8 - 3.0 Å |

Note: These are representative values from related crystal structures and are intended for illustrative purposes.

Future Research Directions and Emerging Opportunities for 5 Amino 6 Tert Butoxy Pyridin 2 Ol

Development of Novel Stereoselective Synthetic Methodologies

The presence of a stereocenter is a critical determinant of the biological activity and material properties of chiral molecules. While methods for the synthesis of aminopyridines exist, the development of novel stereoselective methodologies for 5-Amino-6-(tert-butoxy)pyridin-2-OL and its derivatives is a crucial area for future research. The ability to control the stereochemistry of this scaffold would unlock its full potential in applications requiring enantiopure compounds.

Future efforts could focus on asymmetric hydrogenation, transfer hydrogenation, and reductive amination of suitable precursors. mdpi.com The use of chiral catalysts, such as those based on transition metals like iridium, rhodium, and ruthenium complexed with chiral ligands, has proven effective for the asymmetric synthesis of related heterocyclic compounds. mdpi.comresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroisoquinolines, demonstrating the power of this approach for N-heterocycles. mdpi.com

Another promising avenue is the use of chiral dialkylaminopyridine catalysts, which have shown efficacy in a variety of asymmetric transformations. researchgate.netnih.govacs.org Research into the design and application of such catalysts specifically for the aminopyridinol scaffold could lead to highly efficient and enantioselective synthetic routes. A key challenge will be to overcome the potential for catalyst poisoning by the pyridine (B92270) nitrogen and to achieve high levels of stereocontrol in the presence of multiple functional groups.

Table 1: Potential Stereoselective Synthesis Strategies for Aminopyridinol Derivatives

| Methodology | Catalyst/Reagent Type | Potential Advantages | Key Challenges |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | High atom economy, potential for high enantioselectivity. | Catalyst deactivation, substrate scope. mdpi.com |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complexes | Milder reaction conditions, alternative hydrogen sources. | Optimization of ligand and reaction parameters. mdpi.com |

| Chiral Lewis Base Catalysis | Chiral Dialkylaminopyridines | Metal-free catalysis, unique reactivity. | Catalyst design for specific substrate, potential for lower reactivity. researchgate.netnih.gov |

| Enzymatic Desymmetrization | Hydrolases, Oxidoreductases | High enantioselectivity, green reaction conditions. | Substrate specificity, enzyme stability. |

Exploration of Untapped Reactivity Profiles and Green Chemical Transformations

The reactivity of the this compound scaffold is ripe for exploration, particularly in the context of green chemistry. The development of synthetic protocols that are environmentally benign, atom-economical, and utilize renewable resources is a major goal of modern chemistry.

Future research should investigate the participation of this aminopyridinol in multicomponent reactions (MCRs). MCRs offer a powerful tool for the rapid and efficient construction of complex molecules from simple starting materials in a single step. nih.gov The amino and hydroxyl groups of the target molecule could serve as key functionalities in novel MCRs to generate diverse libraries of substituted pyridines.

Furthermore, the application of green synthetic methods such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally friendly solvents should be explored. rsc.org These techniques have been successfully applied to the synthesis of various pyridine and pyridone derivatives, often leading to shorter reaction times, higher yields, and reduced waste generation. rsc.org The reactivity of the isomeric hydroxypyridines with various electrophiles has been shown to be dependent on the position of the hydroxyl group, suggesting that the specific substitution pattern of this compound will lead to unique and potentially useful reactivity. researchgate.netacs.org

Table 2: Green Chemistry Approaches for Pyridine Derivative Synthesis

| Green Chemistry Technique | Description | Potential Application to Aminopyridinol Synthesis |

| Multicomponent Reactions | Three or more reactants combine in a one-pot synthesis. | Rapid generation of diverse aminopyridinol-based scaffolds. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster synthesis of derivatives with improved yields. rsc.org |

| Ultrasound-Promoted Reactions | Use of ultrasonic waves to enhance chemical reactivity. | Efficient synthesis under milder conditions. |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent. | Reduced waste and environmental impact. nih.gov |

Expansion of Catalytic Applications and Ligand Design Strategies

The aminopyridinol scaffold is a promising platform for the design of novel ligands for transition metal catalysis. The presence of both a pyridine nitrogen and an amino group allows for the formation of stable chelate complexes with a variety of metals. ekb.eg The tert-butoxy (B1229062) group can provide steric bulk, which can be tuned to influence the selectivity of catalytic transformations.

Future research should focus on the synthesis of metal complexes of this compound and their evaluation in a range of catalytic reactions. These could include cross-coupling reactions, C-H activation, and asymmetric catalysis. researchgate.netmdpi.com The electronic properties of the ligand can be modified by introducing different substituents on the pyridine ring, allowing for the fine-tuning of the catalyst's reactivity and selectivity. For instance, aminopyridine-based iron complexes have shown promise in catalytic oxidation reactions. ekb.eg

The development of chiral versions of these ligands, as discussed in section 8.1, would open the door to their use in a wide array of asymmetric catalytic processes, such as the asymmetric Henry reaction, which has been successfully catalyzed by copper(II) complexes of aminopyridine ligands. nih.gov

Design and Synthesis of Next-Generation Functional Materials Based on the Aminopyridinol Scaffold

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel functional materials. The amino and hydroxyl groups provide sites for polymerization, allowing for the incorporation of the aminopyridinol unit into polymer backbones or as pendant groups. unimelb.edu.aumdpi.commpg.de

Future research could explore the synthesis of polymers containing the aminopyridinol scaffold for applications in areas such as drug delivery, coatings, and electronics. nih.gov The incorporation of this unit could impart specific properties to the polymer, such as thermal stability, conductivity, or the ability to coordinate with metal ions. For example, polymers containing amino groups have been investigated for their potential in gene delivery. nih.govfrontiersin.org

Furthermore, the photophysical properties of derivatives of this compound should be investigated. sciforum.netnih.govmdpi.comnih.gov The aminopyridine core is known to be a component of fluorescent molecules, and by appropriate modification, it may be possible to develop novel sensors, probes, or components for organic light-emitting diodes (OLEDs). The development of functional materials from this scaffold could also include the creation of metal-organic frameworks (MOFs) for applications in gas storage or chemical sensing. researchgate.net

Table 3: Potential Functional Materials Derived from the Aminopyridinol Scaffold

| Material Type | Potential Synthetic Strategy | Potential Applications |

| Functional Polymers | Polymerization via amino and hydroxyl groups. | Drug delivery, specialty coatings, sensors. mpg.denih.gov |

| Fluorescent Probes | Derivatization to enhance photophysical properties. | Biological imaging, chemical sensing. sciforum.netnih.gov |

| Metal-Organic Frameworks | Coordination with metal ions. | Gas storage, catalysis, separation. researchgate.net |

| Organic Electronics | Incorporation into conjugated systems. | Organic light-emitting diodes (OLEDs), transistors. |

Q & A

Q. Basic Research Focus

- Spectroscopy : ¹H NMR can identify amino (-NH₂) and hydroxyl (-OH) proton environments, while ¹³C NMR confirms tert-butoxy carbons (δ ~70-80 ppm). IR spectroscopy verifies O-H and N-H stretches.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) determines bond angles, hydrogen bonding, and steric effects from the tert-butoxy group. Data collection at low temperatures (100 K) minimizes thermal motion artifacts.